1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE
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Overview
Description
1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE is an organic compound that features a nitrophenyl group and a sulfonyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE typically involves several steps. One common method involves the nitration of a precursor compound followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions often involve reducing agents such as hydrogen or hydrides, resulting in the conversion of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[(4-METHYLPHENYL)SULFONYL]-3-NITROPHENYL}-1-ETHANONE can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
1-Methyl-4-(4-{[4-(4-Methylphenoxy)phenyl]sulfonyl}phenoxy)benzene: This compound shares a similar sulfonyl group and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity under different conditions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-3-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-10-3-6-13(7-4-10)22(20,21)15-8-5-12(11(2)17)9-14(15)16(18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMPHWYXWFUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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